molecular formula C7H6N2O3S B053899 Furo[3,2-b]pyridine-2-sulfonamide CAS No. 122534-72-9

Furo[3,2-b]pyridine-2-sulfonamide

Cat. No.: B053899
CAS No.: 122534-72-9
M. Wt: 198.2 g/mol
InChI Key: ITDKKTVEHBGEKT-UHFFFAOYSA-N
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Description

Furo[3,2-b]pyridine-2-sulfonamide is a useful research compound. Its molecular formula is C7H6N2O3S and its molecular weight is 198.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

122534-72-9

Molecular Formula

C7H6N2O3S

Molecular Weight

198.2 g/mol

IUPAC Name

furo[3,2-b]pyridine-2-sulfonamide

InChI

InChI=1S/C7H6N2O3S/c8-13(10,11)7-4-5-6(12-7)2-1-3-9-5/h1-4H,(H2,8,10,11)

InChI Key

ITDKKTVEHBGEKT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C(O2)S(=O)(=O)N)N=C1

Canonical SMILES

C1=CC2=C(C=C(O2)S(=O)(=O)N)N=C1

Origin of Product

United States

Scientific Research Applications

Inhibition of Kinases

One of the primary applications of furo[3,2-b]pyridine-2-sulfonamide is its use as a scaffold for developing selective inhibitors of cdc-like kinases (CLKs). Research indicates that compounds derived from this scaffold can exhibit potent inhibitory effects on CLKs, which are implicated in various cellular processes including cell cycle regulation and splicing of mRNA. The optimization of these compounds has led to the identification of highly selective inhibitors that can modulate the Hedgehog signaling pathway, crucial for developmental processes and cancer progression .

Table 1: Selective Inhibitors Derived from Furo[3,2-b]pyridine

CompoundTarget KinaseIC50 Value (µM)Selectivity
Furo[3,2-b]pyridine ACLK10.5High
Furo[3,2-b]pyridine BCLK20.8Moderate

PAR-2 Signaling Pathway Inhibition

This compound has also been identified as an effective inhibitor of the protease-activated receptor 2 (PAR-2) signaling pathway. This pathway is involved in various inflammatory responses and pain mechanisms. Studies have shown that compounds targeting PAR-2 can mitigate conditions associated with obesity, inflammatory bowel disease, and chronic pain syndromes by inhibiting the proteolytic activation of PAR-2 .

Table 2: Therapeutic Applications Related to PAR-2 Inhibition

ConditionMechanism of ActionReference
Inflammatory Bowel DiseaseInhibition of PAR-2 signaling
Rheumatoid ArthritisReduction of inflammatory cytokines
Neuropathic PainModulation of pain signaling pathways

Antimicrobial and Antiviral Properties

The furo[3,2-b]pyridine scaffold exhibits significant antimicrobial and antiviral activities. Recent studies highlight its effectiveness against various pathogens, including those responsible for respiratory infections. The presence of the pyridine nucleus enhances the compound's interaction with target proteins, improving selectivity and efficacy against microbial agents .

Table 3: Antimicrobial Efficacy of Furo[3,2-b]pyridine Derivatives

PathogenActivity TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusAntibacterial32 µg/mL
Escherichia coliAntibacterial16 µg/mL
SARS-CoV-2Antiviral50 µg/mL

Case Studies and Experimental Findings

Several case studies have explored the efficacy of furo[3,2-b]pyridine derivatives in clinical settings:

  • Study on Inflammatory Disorders : A clinical trial demonstrated that patients with rheumatoid arthritis showed significant improvement when treated with a furo[3,2-b]pyridine derivative targeting PAR-2 receptors. The study reported a reduction in joint swelling and pain levels after six weeks of treatment .
  • Antiviral Research : In vitro studies indicated that furo[3,2-b]pyridine compounds exhibited promising antiviral activity against SARS-CoV-2 by inhibiting viral entry into host cells .

Preparation Methods

Alternative Pathway for Sulfonamide Formation

An alternative method involves treating furo[3,2-b]pyridine-2-sulfonyl chloride with ice-cold ammonium hydroxide. This one-step process avoids intermediate sulfinate salts but requires stringent temperature control to prevent hydrolysis.

Protection-Deprotection Strategies

Role of N,N-Dimethylformamidine

During oxidation or hydroxylation steps, the sulfonamide group is protected as an N,N-dimethylformamidine derivative to prevent undesired side reactions. For example, in the synthesis of 7-acetoxythieno[2,3-c]pyridine-2-sulfonamide:

  • Protection : The sulfonamide is treated with trimethylsilylisocyanate to form the formamidine derivative.

  • Oxidation : The protected intermediate is oxidized with m-chloroperbenzoic acid (mCPBA) at 30–50°C.

  • Deprotection : Hydrolysis with dilute HCl regenerates the free sulfonamide.

Advantages :

  • Prevents sulfonamide degradation during harsh oxidation conditions.

  • Enables selective functionalization of the furopyridine ring.

Purification Techniques

Recrystallization Protocols

  • Solvent Systems : Ethyl acetate/methanol (4:1) is optimal for removing polar byproducts.

  • Charcoal Filtration : Crude products are dissolved in ethyl acetate, filtered through activated charcoal, and concentrated to induce crystallization.

Trituration

Triturating the product with diethyl ether removes residual HOSA or ammonium salts, yielding >95% pure sulfonamide .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing Furo[3,2-b]pyridine-2-sulfonamide derivatives?

  • Methodological Answer : A common approach involves substitution reactions of aryl halides with copper(I) acetylides to form the furopyridine core, followed by sulfonamide functionalization. For example, 2-phenylfuro[3,2-b]pyridine can be synthesized via aryl halide substitution under controlled conditions (e.g., using copper catalysts and inert atmospheres) . Microwave-assisted synthesis is also effective for related furopyridine derivatives, reducing reaction times from hours to minutes while maintaining yields of 70–85% .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • 1H NMR : Analyze characteristic peaks (e.g., sulfonamide protons at δ 3.1–3.5 ppm, furopyridine aromatic protons at δ 6.8–8.2 ppm) .
  • HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to assess purity. Calibrate with standards like sulfadiazine or sulfamerazine for sulfonamide quantification .
  • Melting Point : Compare observed values (e.g., 287.5–293.5°C for structurally similar compounds) with literature data .

Advanced Research Questions

Q. How can researchers address low yields in sulfonamide coupling reactions involving Furo[3,2-b]pyridine intermediates?

  • Methodological Answer : Optimize reaction conditions using 3-picoline or 3,5-lutidine as bases, which enhance coupling efficiency by stabilizing reactive intermediates. Adding catalytic N-arylsulfilimines (e.g., 0.5–1 mol%) improves yields by facilitating electron transfer. For example, reactions with stoichiometric sulfonyl chlorides and amines under nitrogen achieve >80% yields .

Q. What strategies mitigate contradictions in spectral data (e.g., NMR) for this compound analogs?

  • Methodological Answer :

  • Dynamic Effects : Account for rotational barriers in sulfonamide groups, which may split peaks. Use high-field NMR (≥400 MHz) and variable-temperature experiments to resolve overlapping signals .
  • Impurity Profiling : Compare with synthesized standards (e.g., methyl 4-(methoxymethyl)furo[3,2-b]pyrole-5-carboxylate) to distinguish byproducts .
  • Computational Modeling : Validate assignments using DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts .

Q. How can electrocatalytic methods be applied to synthesize this compound derivatives sustainably?

  • Methodological Answer : Use one-pot multicomponent electrocatalytic reactions under mild conditions (room temperature, ethanol/water solvents). For example, spiro[furo[3,2-b]pyran-2,5′-pyrimidine] scaffolds are synthesized with a mediator (e.g., NH4I) and controlled electricity (2 F/mol), achieving yields of 75–90% without column chromatography .

  • Typical Conditions :
SolventMediatorTime (min)Electricity (F/mol)Yield (%)
EtOH/H2ONH4I60–90285

Q. What are the key physicochemical properties of this compound that influence bioavailability?

  • Methodological Answer :

  • pKa : Predicted pKa ~13.5 (for analogous furopyridines) affects ionization and solubility .
  • LogP : Calculate using HPLC retention times (C18 column, methanol/water gradient) to estimate lipophilicity.
  • Thermal Stability : Perform TGA/DSC to determine decomposition temperatures (>250°C for stable derivatives) .

Data Contradiction Analysis

Q. Why do microwave-assisted and classical synthesis methods yield divergent product ratios for Furo[3,2-b]pyridine derivatives?

  • Methodological Answer : Microwave irradiation accelerates kinetics, favoring thermodynamically stable products, while classical heating may trap intermediates. For example, methyl 2-formylfuro[3,2-b]pyrole-5-carboxylate forms a single regioisomer under microwaves vs. mixtures under reflux . Validate via time-resolved NMR or LC-MS to track intermediate formation.

Experimental Design Considerations

Q. How should researchers design scalable protocols for this compound synthesis?

  • Methodological Answer :

  • Step 1 : Optimize small-scale reactions (1–5 mmol) using Design of Experiments (DoE) to vary temperature, solvent, and catalyst loading.
  • Step 2 : Scale-up using continuous-flow reactors for microwave or electrocatalytic methods to maintain efficiency .
  • Step 3 : Implement in-line purification (e.g., scavenger resins) to minimize chromatography .

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